![molecular formula C11H18O2 B14200629 (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-19-2](/img/structure/B14200629.png)
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a nonane ring, with a butenyl substituent at the second position. The stereochemistry of the compound is specified as (2R), indicating the configuration of the chiral center.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often involve the use of catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl group, converting it to a saturated alkyl chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxane or nonane rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of dioxane rings in organic reactions.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets, exploring its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and chemical products.
作用机制
The mechanism by which (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.5]decane: Similar spirocyclic structure with a different ring size.
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.3]octane: Another spirocyclic compound with a smaller ring size.
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[5.4]undecane: A larger spirocyclic compound with an extended ring system.
Uniqueness: The uniqueness of (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane lies in its specific ring size and the presence of the butenyl substituent
属性
CAS 编号 |
920324-19-2 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
(2R)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11?/m1/s1 |
InChI 键 |
RSDHUZXFIDRLHR-NFJWQWPMSA-N |
手性 SMILES |
C=CCC[C@@H]1CCC2(O1)CCCO2 |
规范 SMILES |
C=CCCC1CCC2(O1)CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


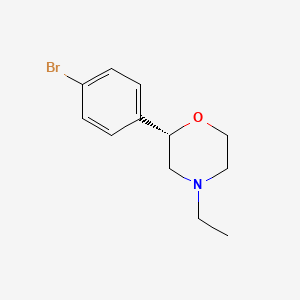
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
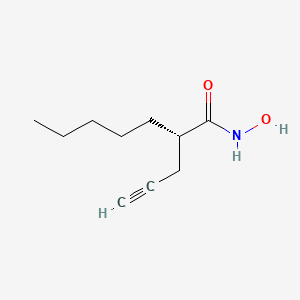

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
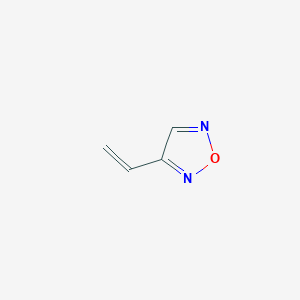
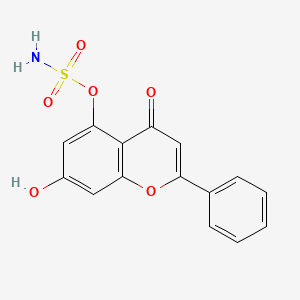

![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
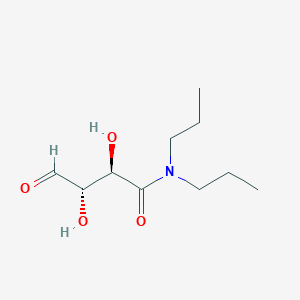
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
